4-(4-Methylbenzoyl)piperidine
Overview
Description
4-(4-Methylbenzoyl)piperidine is a compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known by the IUPAC name (4-methylphenyl)(4-piperidinyl)methanone . This compound belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(4-Methylbenzoyl)piperidine, is an important task in modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a current research focus .Molecular Structure Analysis
The molecular structure of 4-(4-Methylbenzoyl)piperidine consists of a piperidine ring substituted with a 4-methylbenzoyl group . The InChI code for this compound is 1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 .Scientific Research Applications
Gastric Acid Secretion Reduction : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found effective in lowering gastric acid secretion in rats, surpassing the efficacy of acetazolamide (Pinelli, Colombo, & Muserra-Grandi, 1981).
Potential Antipsychotic Applications : Novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, suggesting their potential as atypical antipsychotics (Diouf et al., 1999).
Central Nervous System Agents : Spiro[isobenzofuran-1(3H),4'-piperidine] compounds exhibit potential as central nervous system agents with possible antitetrabenazine activity (Bauer et al., 1976).
Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibit potent anti-inflammatory activity, with certain compounds showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).
Lipid Reduction : Piperidine-containing fibrates have shown superior activity in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).
Anticancer Potential : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, with certain compounds exhibiting low IC50 values (Rehman et al., 2018).
5-HT4 Receptor Agonists and Antagonists : Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been used as potent 5-HT4 receptor agonists and antagonists, potentially applicable in neurotransmitter and neuromuscular disorders (Yang et al., 1997).
Antihypertensive Agents : New piperidines with structural modifications have shown potential as antihypertensive agents (Obase et al., 1983).
Analgesic Activity : Aromatic esters of nonquaternary carbon-4 piperidinols have demonstrated analgesic activity, with certain compounds being nearly twice as active as codeine without the physical dependence liability associated with morphine (Waters, 1978).
Corrosion Inhibition : Piperidine derivatives have shown high inhibition efficiency against iron corrosion, with potential applications in materials science (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
(4-methylphenyl)-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMVHLEQMHABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349510 | |
Record name | 4-(4-Methylbenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylbenzoyl)piperidine | |
CAS RN |
74130-04-4 | |
Record name | 4-(4-Methylbenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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